molecular formula C15H15N5O4S B213913 N~3~-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)-1,5-DIMETHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE

N~3~-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)-1,5-DIMETHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE

Cat. No.: B213913
M. Wt: 361.4 g/mol
InChI Key: YEFPLTMDIGOEQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~3~-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)-1,5-DIMETHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that features a benzothiazole ring fused with a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)-1,5-DIMETHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the condensation of 2-aminobenzenethiol with ethyl bromoacetate to form the benzothiazole ring, followed by nitration and subsequent cyclization with appropriate pyrazole derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

N~3~-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)-1,5-DIMETHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the benzothiazole or pyrazole rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the benzothiazole or pyrazole rings.

Scientific Research Applications

N~3~-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)-1,5-DIMETHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N3-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)-1,5-DIMETHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The benzothiazole and pyrazole rings can interact with active sites of enzymes, potentially inhibiting their activity or altering their function. The nitro group may also play a role in redox reactions within biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~3~-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)-1,5-DIMETHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H15N5O4S

Molecular Weight

361.4 g/mol

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-4-nitropyrazole-3-carboxamide

InChI

InChI=1S/C15H15N5O4S/c1-4-24-9-5-6-10-11(7-9)25-15(16-10)17-14(21)12-13(20(22)23)8(2)19(3)18-12/h5-7H,4H2,1-3H3,(H,16,17,21)

InChI Key

YEFPLTMDIGOEQA-UHFFFAOYSA-N

SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NN(C(=C3[N+](=O)[O-])C)C

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NN(C(=C3[N+](=O)[O-])C)C

Origin of Product

United States

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